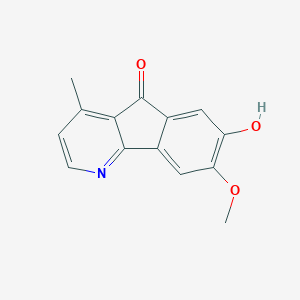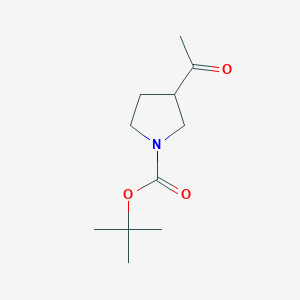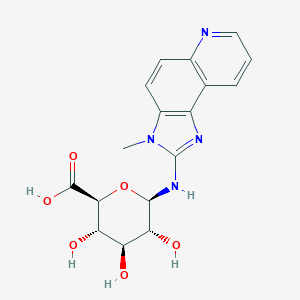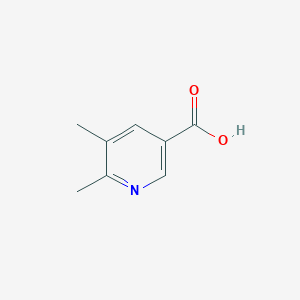
5,6-Dimethylpyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"5,6-Dimethylpyridine-3-carboxylic acid" is a pyridine derivative, a class of compounds known for their varied applications in organic synthesis, materials science, and pharmaceuticals. Pyridine compounds are characterized by a six-membered ring structure containing one nitrogen atom and are known for their basicity and ability to participate in various chemical reactions.
Synthesis Analysis
The synthesis of pyridine derivatives often involves strategic functionalization and ring formation techniques. For example, Wijtmans et al. (2004) reported the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, showcasing methods for introducing substituents into the pyridine ring to afford compounds with interesting properties, such as antioxidant activity (Wijtmans et al., 2004).
Molecular Structure Analysis
The crystal and molecular structure of pyridine derivatives can be elucidated using techniques like X-ray diffraction. Trivedi et al. (2009) described the structure of a dihydropyridine derivative, highlighting the importance of intra- and inter-molecular hydrogen bonding and the conformation of the pyridine ring (Trivedi et al., 2009).
Chemical Reactions and Properties
Pyridine derivatives undergo a variety of chemical reactions, reflecting their chemical properties. For instance, Kress (1994) explored the reactivity of pyrimidine-5-carboxylic acid derivatives, demonstrating regioselective hydration reactions that are relevant to the chemical behavior of pyridine carboxylic acids (Kress, 1994).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as stability and solubility, are crucial for their applications. The study by Wijtmans et al. (2004) also touches upon the stability of pyridinols in the presence of air, providing insight into the physical properties of these compounds (Wijtmans et al., 2004).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of pyridine derivatives in synthesis. The work by Oudir et al. (2006) on converting carboxy groups into triazine groups illustrates the chemical versatility of carboxylic acid derivatives (Oudir et al., 2006).
科学的研究の応用
Summary of the Application
Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms, display a range of pharmacological effects including anti-inflammatory activities . Pyridine carboxylic acids, such as 5,6-Dimethylpyridine-3-carboxylic acid, could potentially be used in the synthesis of these pyrimidines.
Methods of Application or Experimental Procedures
The synthesis of pyrimidines involves numerous methods . The specific procedures would depend on the type of pyrimidine being synthesized.
Results or Outcomes
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . A large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Cocrystallization with Squaric Acid
Summary of the Application
Squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization . This process resulted in the formation of new complexes.
Methods of Application or Experimental Procedures
Three new complexes were prepared: a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct, and two ionic complexes – pyridinium-3-carboxylic acid hydrogen squarate hemihydrate, and pyridinium-4-carboxylic acid hydrogen squarate .
Results or Outcomes
The X-ray structural analysis showed that picolinic acid exists in one of the complexes as a zwitterion . The other two complexes contained pyridine carboxylic acids in a cationic form . The complexes showed high thermal stability .
特性
IUPAC Name |
5,6-dimethylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)4-9-6(5)2/h3-4H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLMJDZYTWGGGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591583 |
Source


|
| Record name | 5,6-Dimethylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylpyridine-3-carboxylic acid | |
CAS RN |
757903-81-4 |
Source


|
| Record name | 5,6-Dimethylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dimethylnicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B51257.png)
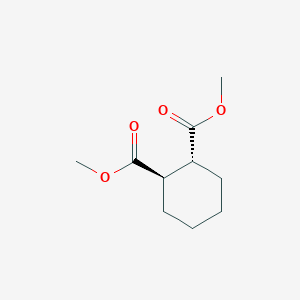
![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)
![2-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B51264.png)
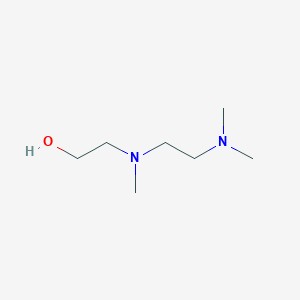
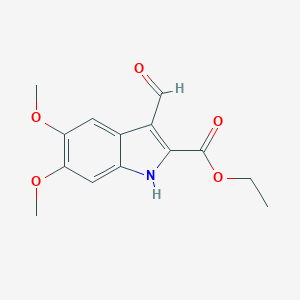
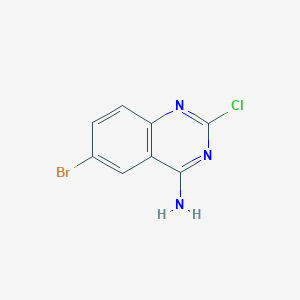
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)


